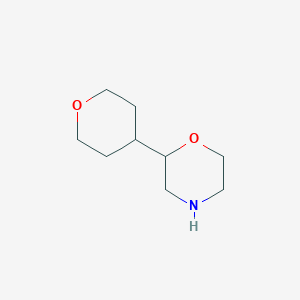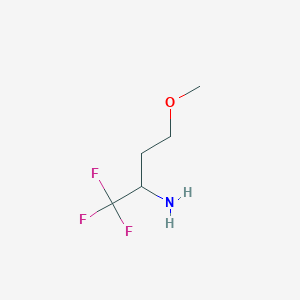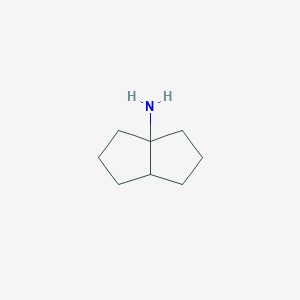
4-(2-Bromo-5-chlorophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-5-chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H10BrClO2 It is a derivative of butanoic acid, featuring a bromine and chlorine-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-chlorophenyl)butanoic acid typically involves the following steps:
Bromination and Chlorination of Phenyl Ring: The starting material, phenylbutanoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 5 positions, respectively. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Butanoic Acid Derivatization: The brominated and chlorinated phenyl compound is then reacted with butanoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
4-(2-Bromo-5-chlorophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and hydrochloric acid (HCl) for acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(2-Bromo-5-chlorophenyl)butanoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(2-Bromo-5-chlorophenyl)butanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives used.
類似化合物との比較
Similar Compounds
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Similar in structure but with an ether linkage instead of a direct phenyl ring attachment.
4-(2-Bromo-4-tert-butylphenoxy)butanoic acid: Features a tert-butyl group, which can influence its reactivity and applications.
Uniqueness
4-(2-Bromo-5-chlorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
4-(2-bromo-5-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrClO2/c11-9-5-4-8(12)6-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChIキー |
RVBSLJLVRYQWNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CCCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


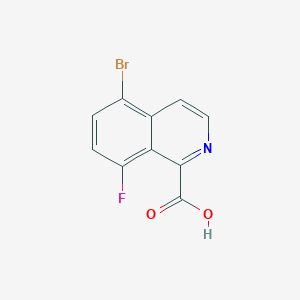

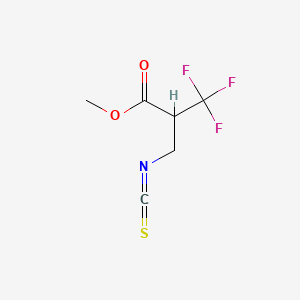
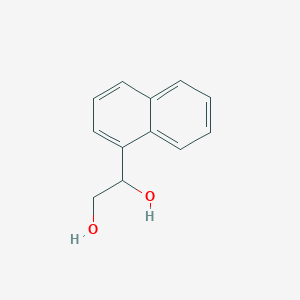
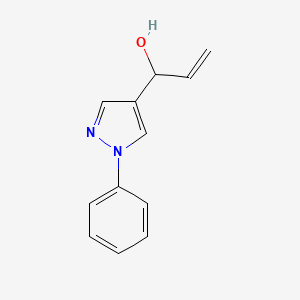
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
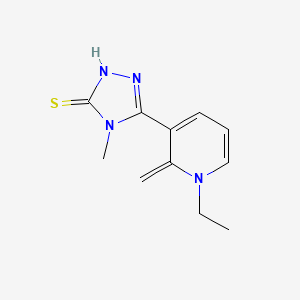
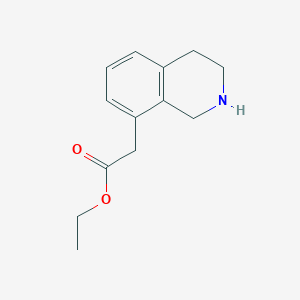

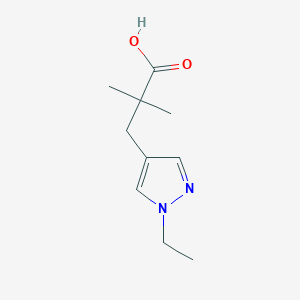
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
